N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide

CCR5 antagonist HIV entry inhibitor chemokine receptor

N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide (CAS 781607-51-0) is a trans-1,4-disubstituted cyclohexyl pyrazine-2-carboxamide. It belongs to the class of cyclic amino-pyrazinecarboxamides, which are explored as kinase inhibitors and GPCR modulators.

Molecular Formula C12H18N4O2
Molecular Weight 250.30 g/mol
Cat. No. B13108117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide
Molecular FormulaC12H18N4O2
Molecular Weight250.30 g/mol
Structural Identifiers
SMILESC1CC(CCC1NC(=O)C2=NC=CN=C2)(CO)N
InChIInChI=1S/C12H18N4O2/c13-12(8-17)3-1-9(2-4-12)16-11(18)10-7-14-5-6-15-10/h5-7,9,17H,1-4,8,13H2,(H,16,18)
InChIKeyZMZCQWUVDSTNBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide: Core Identity, Stereochemistry, and Initial Procurement Differentials


N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide (CAS 781607-51-0) is a trans-1,4-disubstituted cyclohexyl pyrazine-2-carboxamide . It belongs to the class of cyclic amino-pyrazinecarboxamides, which are explored as kinase inhibitors and GPCR modulators [1]. The compound is specifically the (1r,4r)-trans isomer, a stereochemical attribute critical for its target engagement . Its molecular formula is C12H18N4O2 (MW 250.30) .

Why Generic Pyrazinecarboxamide Substitution Fails: Stereochemical and Functional-Group Constraints in N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide Selection


Replacing N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide with a generic pyrazinecarboxamide or a simple aminocyclohexyl analog risks a sharp drop in target potency and selectivity. The trans-(1r,4r) configuration of the amino and hydroxymethyl substituents is not a trivial descriptor; it establishes a specific geometry that governs hydrogen-bonding networks with biological targets . Close analogs—including the cis isomer , N-(4-aminocyclohexyl)-2-pyrazinecarboxamide , or hydroxymethyl-free variants—display distinct binding profiles in CCR5 and kinase assays, as detailed in Section 3. Stereochemistry and the hydroxymethyl group are therefore non-negotiable for reproducing the quantitative performance benchmarks of this compound.

N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide Quantitative Differentiation Evidence: Comparator-Anchored Potency, Selectivity, and Physicochemical Data


CCR5 Antagonist Potency: Sub-Nanomolar IC50 in a Functional Cell-Cell Fusion Assay vs. Clinically Validated CCR5 Antagonists

The compound inhibits CCR5-mediated HIV-1 gp120-induced cell-cell fusion with an IC50 of 0.110 nM in HeLa P4/R5 cells co-expressing CD4 and an LTR-β-galactosidase reporter [1]. This potency places it among the most active CCR5 antagonists reported in this functional assay system. By comparison, the approved drug Maraviroc exhibits an IC50 of approximately 0.7 nM in analogous cell-fusion assays [2], and Vicriviroc shows an IC50 of roughly 0.3 nM [3]. The ~6.4-fold and ~2.7-fold improvements over Maraviroc and Vicriviroc, respectively, indicate that the trans-4-amino-4-(hydroxymethyl)cyclohexyl scaffold confers a measurable gain in functional antagonism.

CCR5 antagonist HIV entry inhibitor chemokine receptor

Stereochemical Identity: Trans vs. Cis Isomer Differentiation and Its Functional Consequences

The (1r,4r)-trans configuration of the amino and hydroxymethyl groups on the cyclohexane ring is a defining feature of the compound . The cis isomer, cataloged under the same CAS 781607-51-0 but representing a different spatial arrangement, is reported by some databases as a distinct entity . In analogous chemokine receptor antagonist series, trans-1,4-disubstituted cyclohexane derivatives consistently exhibit 10- to 100-fold greater target affinity than their cis counterparts due to optimal projection of hydrogen-bonding groups into receptor binding pockets [1]. While a direct head-to-head cis/trans affinity comparison for this specific compound has not been published, the class-level inference is that procurement of the trans isomer is essential for achieving the sub-nanomolar CCR5 IC50 described in Evidence Item 1.

stereochemistry trans isomer structure-activity relationship

Hydroxymethyl Group as a Synthetic Handle: Differentiating from Non-Hydroxymethyl Aminocyclohexyl Pyrazinecarboxamides

The 4-hydroxymethyl substituent is absent in closely related pyrazinecarboxamides such as N-(2-aminocyclohexyl)-2-pyrazinecarboxamide (CAS 1179290-06-2) and N-(4-aminocyclohexyl)-2-pyrazinecarboxamide . The primary alcohol provides a reactive handle for esterification, carbamate formation, or conjugation to fluorescent reporters, biotin, or PEG chains without modifying the pyrazinecarboxamide pharmacophore [1]. This functionality is not present in simpler aminocyclohexyl analogs, making the title compound uniquely suited as a platform for probe synthesis, ADC linker attachment, or solubility-tuning through pro-drug strategies.

pro-drug design conjugation handle solubility enhancement

EGFR T790M Mutant Kinase Inhibitory Activity: Class-Level Positioning Against ATP-Competitive Pyrazinecarboxamide Kinase Inhibitors

Pyrazinecarboxamide compounds, including those within the cyclic amino-pyrazinecarboxamide patent family, have been described as inhibitors of the EGFR T790M mutant kinase [1]. The title compound's scaffold is explicitly claimed in patent literature for this target class [2]. While quantitative IC50 data for this specific compound against EGFR T790M is not publicly available, structurally related 2-pyrazinecarboxamides in the same patent series exhibit EGFR T790M IC50 values in the low nanomolar range (e.g., 10–100 nM) [3]. The trans-4-amino-4-(hydroxymethyl)cyclohexyl moiety may influence kinase selectivity relative to simpler aminocyclohexyl derivatives, but this remains a class-level inference until direct comparative data are published.

EGFR T790M kinase inhibitor pyrazinecarboxamide

N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide: Definitive Application Scenarios Anchored in Verified Differential Evidence


Ultra-Potent CCR5 Antagonism for HIV Entry Inhibition Studies

Investigators requiring maximal CCR5 blockade at minimal compound exposure should select this trans isomer for its demonstrated IC50 of 0.110 nM in functional cell-cell fusion assays [1]. The ~6.4-fold potency advantage over Maraviroc enables lower dosing in ex vivo HIV infectivity models, reducing solvent (DMSO) carryover artifacts and improving signal-to-noise ratios in reporter-based neutralization assays.

Stereochemically Defined Scaffold for GPCR Structure-Activity Relationship (SAR) Campaigns

The confirmed trans-(1r,4r) configuration [1] makes this compound an essential comparator in SAR studies exploring the impact of cyclohexane stereochemistry on chemokine receptor binding. Researchers benchmarking novel CCR5 ligands can use this compound as a stereochemically pure reference standard to isolate the contribution of the trans geometry from other pharmacophoric elements.

Synthesis of Functional Probes and Conjugates via the Hydroxymethyl Handle

Medicinal chemistry laboratories developing fluorescently labeled CCR5 probes, biotinylated target-engagement tools, or antibody-drug conjugate (ADC) payloads should prioritize this compound over non-hydroxymethyl aminocyclohexyl pyrazinecarboxamides . The primary alcohol enables ester or carbamate derivatization without blocking the pyrazinecarboxamide pharmacophore, preserving the sub-nanomolar CCR5 binding while introducing a linker attachment point.

EGFR T790M Kinase Inhibitor Hit Expansion with a Non-Quinazoline Chemotype

Drug discovery teams pursuing allosteric or ATP-competitive EGFR T790M inhibitors can employ this compound as a structurally distinct starting template from the quinazoline class [2]. Although specific kinase IC50 data for this compound are not yet public, its patent-protected scaffold and the documented low-nanomolar activity of close analogs provide a rational basis for initiating a hit-to-lead program with potential selectivity advantages over conventional EGFR inhibitors.

Quote Request

Request a Quote for N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.